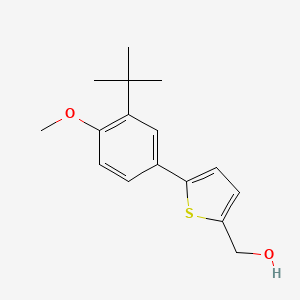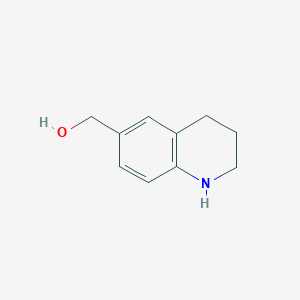
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol typically involves the reaction of 3-tert-butyl-4-methoxyphenylmagnesium bromide with a thiophene derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxaldehyde or 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal
- 4-tert-Butyl-2-methoxyphenol
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is unique due to its specific combination of a thiophene ring with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C16H20O2S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
[5-(3-tert-butyl-4-methoxyphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C16H20O2S/c1-16(2,3)13-9-11(5-7-14(13)18-4)15-8-6-12(10-17)19-15/h5-9,17H,10H2,1-4H3 |
InChI-Schlüssel |
FHDOEEMDVJGFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(S2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)












